2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo- is a complex organic compound with significant chemical and biological properties. Its molecular formula is , and it has a molecular mass of approximately 522.64 g/mol . This compound is classified under the category of naphthalene derivatives, which are known for their various applications in pharmaceuticals and materials science.
The synthesis of 2-Naphthalenecarboxamide involves several key steps:
The molecular structure of 2-Naphthalenecarboxamide can be represented using various structural formulas:
O=C(NCCC=1C=CC=CC1NC(=O)C)C2=CC(=NC3=CC=C(C=C3C)N(CC)CC)C=4C=CC=CC4C2=O
.InChI=1S/C32H34N4O3/c1-5-36(6-2)24-15-16-28(21(3)19-24)35-30-20-27(31(38)26-13-9-8-12-25(26)30)32(39)33-18-17-23-11-7-10-14-29(23)34-22(4)37/h7-16,19-20H,5-6,17-18H2,1-4H3,(H,33,39)(H,34,37)/b35-30+
.This structure reveals a complex arrangement of aromatic rings and functional groups that contribute to its chemical behavior.
The compound participates in several noteworthy chemical reactions:
These reactions are essential for understanding how 2-Naphthalenecarboxamide can be modified for various applications.
The mechanism of action for 2-Naphthalenecarboxamide involves:
The physical and chemical properties of 2-Naphthalenecarboxamide include:
These properties are vital for predicting the behavior of the compound in different environments .
2-Naphthalenecarboxamide has several scientific uses:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7